molecular formula C24H19Cl2FN2O3 B11992805 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11992805
M. Wt: 473.3 g/mol
InChI Key: HTFPJNXJPYOBMF-UHFFFAOYSA-N
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Description

“7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones.

    Cyclization to form the benzoxazine ring: This step often involves the reaction of the pyrazole intermediate with ortho-hydroxybenzaldehyde derivatives under acidic or basic conditions.

    Introduction of substituents: Chlorine, methoxy, and fluorine groups can be introduced through halogenation, methylation, and fluorination reactions, respectively.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of reaction conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.

    Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can serve as a building block for synthesizing new molecules with potential biological activities.

Biology

    Biological assays: It can be used in assays to study its effects on various biological targets.

Medicine

    Drug development: The compound’s potential therapeutic properties can be explored for developing new medications.

Industry

    Material science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Signaling pathways: Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The unique combination of chlorine, methoxy, and fluorine substituents in “7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H19Cl2FN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H19Cl2FN2O3/c1-30-21-8-5-14(9-22(21)31-2)19-12-20-17-10-15(25)11-18(26)23(17)32-24(29(20)28-19)13-3-6-16(27)7-4-13/h3-11,20,24H,12H2,1-2H3

InChI Key

HTFPJNXJPYOBMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)F)OC

Origin of Product

United States

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